![molecular formula C20H21N5O2S B2762889 2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843629-47-0](/img/structure/B2762889.png)

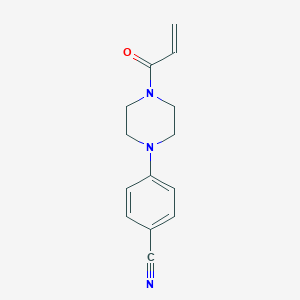

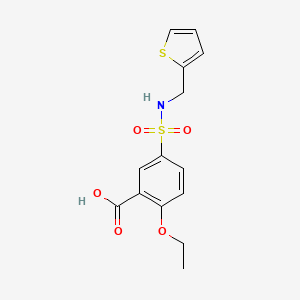

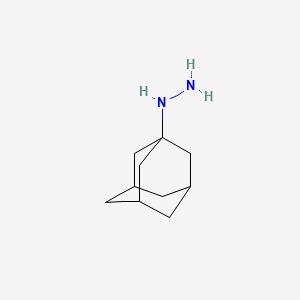

2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has an amino group (NH2), a methoxy group (OCH3), a carboxamide group (CONH2), a thiophene ring, and a pyrroloquinoxaline ring. These features suggest that it could have interesting chemical and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide and amino groups could make it somewhat soluble in water .Scientific Research Applications

Antitubercular Agents

Research has focused on the synthesis of quinoline derivatives, including those related to the given compound, as potential antitubercular agents. These compounds were evaluated against Mycobacterium tuberculosis, showing significant in vitro antitubercular activity. The study explores diaryl carbinol prototypes as inhibitors against tuberculosis, suggesting a promising avenue for new antitubercular therapies (Karkara et al., 2020).

Antimalarial Activity

Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for in vitro activity against Plasmodium falciparum strains. The study found that certain derivatives showed significant antimalarial activity, highlighting the potential of quinoxaline derivatives in developing new antimalarial agents (Guillon et al., 2008).

Optical Properties and AIEE

The optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituents were investigated. These compounds exhibit aggregation-induced emission enhancement (AIEE) in both water addition and solid state, opening up potential applications in fluorescence-based sensors and organic electronics (Goszczycki et al., 2017).

Antimicrobial Activity

Quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Among these, certain compounds demonstrated potent antimicrobial effects, suggesting their potential use in developing new antimicrobial agents (Soliman, 2013).

Polymer Science

Research on diphenylquinoxaline-containing aromatic polyamides for potential applications in high-temperature thermosetting resin systems has been conducted. These studies focus on the synthesis, characterization, and evaluation of the thermal and curing properties of these polymers, indicating their significance in advanced materials science (Baek et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-27-10-5-9-25-18(21)16(20(26)22-12-13-6-4-11-28-13)17-19(25)24-15-8-3-2-7-14(15)23-17/h2-4,6-8,11H,5,9-10,12,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMFIJIWBXDKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)